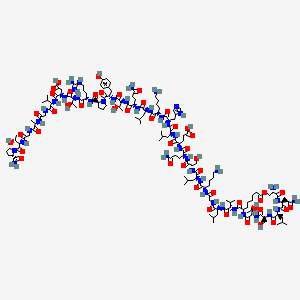
Sodium 2-hexyl-5-hydroxycyclopentaneheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rosal is a sulfonamide antibiotic with bacteriostatic actions and broad-spectrum activity against most gram-positive and many gram-negative organisms. It inhibits bacterial synthesis of dihydrofolic acid by preventing the condensation of the pteridine with aminobenzoic acid through competitive inhibition of the enzyme dihydropteroate synthetase . This compound is widely used in the treatment of bacterial infections, particularly in ocular infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonamide compounds like Rosal typically involves the reaction of a sulfonyl chloride with an amine. The general reaction can be represented as:
R-SO2Cl+R’-NH2→R-SO2NHR’+HCl
where R and R’ are organic groups. The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed.
Industrial Production Methods: Industrial production of Rosal involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Types of Reactions:
Oxidation: Rosal can undergo oxidation reactions, although these are less common in its typical applications.
Reduction: Reduction reactions can convert Rosal into its corresponding amine.
Substitution: Rosal can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation: Oxidized derivatives of Rosal.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sulfonamide compounds.
Scientific Research Applications
Rosal has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.
Biology: Investigated for its effects on bacterial growth and resistance mechanisms.
Medicine: Applied in the treatment of bacterial infections, particularly in ophthalmology.
Industry: Utilized in the formulation of antibacterial agents and preservatives.
Mechanism of Action
Rosal exerts its effects by inhibiting the enzyme dihydropteroate synthetase, which is crucial for the synthesis of dihydrofolic acid in bacteria. This inhibition prevents the bacteria from synthesizing folic acid, an essential component for their growth and replication. The molecular target is the enzyme’s active site, where Rosal competes with para-aminobenzoic acid .
Comparison with Similar Compounds
Sulfacetamide: Another sulfonamide antibiotic with similar bacteriostatic properties.
Sulfamethoxazole: Often used in combination with trimethoprim for a broader spectrum of activity.
Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.
Uniqueness: Rosal is unique in its specific application in ophthalmology due to its effectiveness against a wide range of ocular pathogens and its ability to achieve high concentrations in ocular tissues .
Properties
CAS No. |
56695-66-0 |
|---|---|
Molecular Formula |
C18H33NaO3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
sodium;7-[(1R,2S)-2-hexyl-5-hydroxycyclopentyl]heptanoate |
InChI |
InChI=1S/C18H34O3.Na/c1-2-3-4-7-10-15-13-14-17(19)16(15)11-8-5-6-9-12-18(20)21;/h15-17,19H,2-14H2,1H3,(H,20,21);/q;+1/p-1/t15-,16+,17?;/m0./s1 |
InChI Key |
ALNUHUMOGUVHIO-XXJNWDAFSA-M |
Isomeric SMILES |
CCCCCC[C@H]1CCC([C@@H]1CCCCCCC(=O)[O-])O.[Na+] |
Canonical SMILES |
CCCCCCC1CCC(C1CCCCCCC(=O)[O-])O.[Na+] |
Related CAS |
82598-17-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


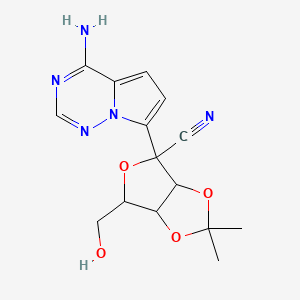
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828509.png)
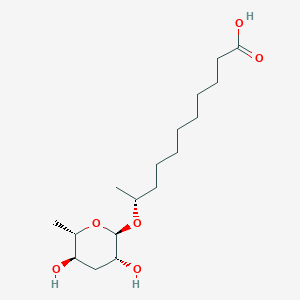
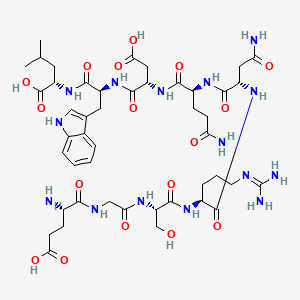
![3,4,5-trihydroxy-1,8-bis(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B10828524.png)
![6-(4-Piperazin-1-ylphenyl)-3-quinolin-4-ylfuro[3,2-b]pyridine](/img/structure/B10828528.png)
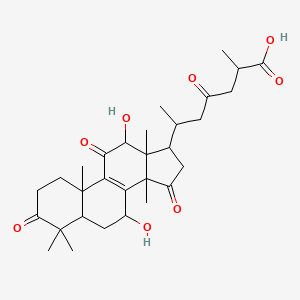
![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B10828540.png)


![[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828546.png)
![4-(4-Cyanophenyl)-N-(2-hydroxy-2-methylpropyl)-2,5-dioxo-1-(3-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine-3(2H)-carboxamide](/img/structure/B10828553.png)
